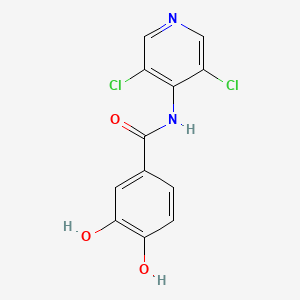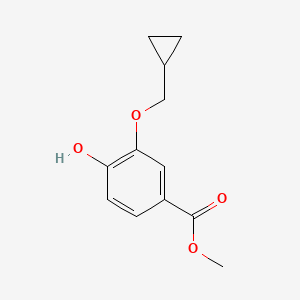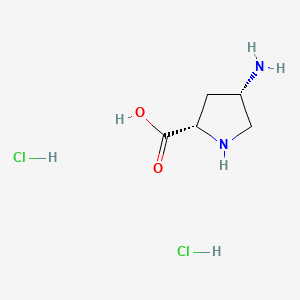
(2S,4S)-4-氨基吡咯烷-2-羧酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral amino acid derivative. It is known for its role as a building block in the synthesis of various biologically active compounds. This compound is particularly significant in the field of medicinal chemistry due to its potential therapeutic applications.
科学研究应用
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
安全和危害
作用机制
Target of Action
The primary target of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-Amino-cis-L-proline Dihydrochloride, is the 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria .
Mode of Action
The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .
Biochemical Pathways
It’s known that the compound plays a role in the metabolism of certain organic compounds, specifically in the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor .
Result of Action
The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This is achieved through the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of precursor synthesis conditions to ensure high yield and purity. Adjusting the sequence of synthetic steps and optimizing reaction conditions are crucial for large-scale production .
化学反应分析
Types of Reactions
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .
相似化合物的比较
Similar Compounds
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride: Another chiral amino acid derivative with similar structural features.
(2S,4S)-4-Hydroxyproline: A hydroxylated derivative used in the synthesis of glycopeptides and other bioactive compounds.
Uniqueness
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile building block in various synthetic and biological applications highlights its importance in scientific research and industrial processes.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves the reaction of L-proline with acrolein to obtain 4-formylproline. This is followed by a reductive amination with ammonium acetate to yield (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. The final step involves the addition of hydrochloric acid to obtain the dihydrochloride salt form of the compound.", "Starting Materials": ["L-proline", "acrolein", "ammonium acetate", "hydrochloric acid"], "Reaction": ["1. L-proline is reacted with acrolein to obtain 4-formylproline.", "2. The 4-formylproline is subjected to a reductive amination reaction with ammonium acetate to yield (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid.", "3. The resulting compound is treated with hydrochloric acid to obtain the dihydrochloride salt form of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid."] } | |
CAS 编号 |
16257-84-4 |
分子式 |
C5H11ClN2O2 |
分子量 |
166.60 g/mol |
IUPAC 名称 |
(2S,4S)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI 键 |
KFYHJLCLHXYOLW-MMALYQPHSA-N |
手性 SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N.Cl |
SMILES |
C1C(CNC1C(=O)O)N.Cl.Cl |
规范 SMILES |
C1C(CNC1C(=O)O)N.Cl |
同义词 |
(4S)-4-Amino-L-proline; 4-Amino-L-cis-proline Dihydrochloride; (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


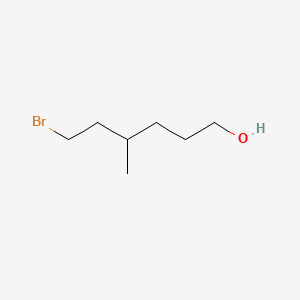
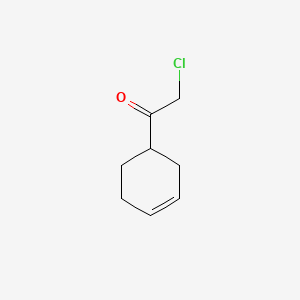

![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)
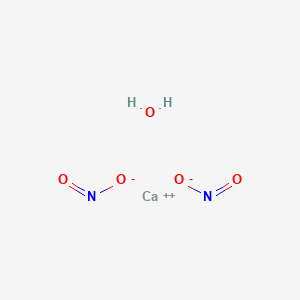

![3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)](/img/no-structure.png)
![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)

